Octanediamide
CAS No.: 3891-73-4
Cat. No.: VC3900003
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3891-73-4 |
---|---|
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | octanediamide |
Standard InChI | InChI=1S/C8H16N2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |
Standard InChI Key | NFVUAUVSFDFOJT-UHFFFAOYSA-N |
SMILES | C(CCCC(=O)N)CCC(=O)N |
Canonical SMILES | C(CCCC(=O)N)CCC(=O)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
Octanediamide, also known as suberamide or 1,6-hexanedicarboxamide, is characterized by a linear aliphatic chain terminated by two amide functional groups. Its IUPAC name is octanediamide, and it is registered under CAS number 3891-73-4 . The compound’s molecular formula corresponds to a planar structure with antiperiplanar conformation in the solid state . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 172.225 g/mol | |
Density | 1.061 g/cm³ | |
Boiling Point | 467.2°C at 760 mmHg | |
Flash Point | 236.4°C | |
LogP | 1.698 | |
Refractive Index | 1.482 |
The compound’s polarity, indicated by a polar surface area (PSA) of 86.18 Ų, suggests moderate solubility in polar solvents such as dimethylformamide (DMF) or aqueous ethanol .
Stability and Reactivity
Octanediamide exhibits stability under standard storage conditions, with no reported decomposition at room temperature. Its amide groups participate in hydrogen bonding, as evidenced by crystallographic studies showing N–H⋯N interactions that stabilize its solid-state structure . The compound’s flash point of 236.4°C implies low flammability, aligning with its classification under HS code 2924199090 for acyclic amides .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Early synthetic routes to octanediamide were reported in the late 19th century. Aschan (1898) described the condensation of octanedioic acid with ammonia under reflux, yielding the diamide via nucleophilic acyl substitution . A more modern approach by Imamoto et al. (1983) involves reacting octanediamine with acetic anhydride, achieving yields exceeding 90% after recrystallization from ethanol . Mansour Lakouraj and Bahrami (1999) optimized this method using catalytic sodium hydroxide to accelerate amidation, reducing reaction times to under six hours .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to ensure precise temperature control (80–100°C) and stoichiometric equivalence of reagents. Post-synthesis purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate octanediamide from oligomeric byproducts . Quality control protocols, such as HPLC with UV detection at 220 nm, verify purity levels ≥98% .
Structural Elucidation and Crystallography
Crystalline Architecture
Single-crystal X-ray diffraction of N,N′-bis(pyridin-2-yl)octanediamide, a derivative, reveals a monoclinic lattice (space group C2/c) with unit cell parameters , , , and . The parent octanediamide backbone adopts an antiperiplanar conformation, with torsion angles – . Key structural features include:
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Hydrogen bonding: N–H⋯N interactions form infinite chains with graph-set notation .
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Planarity: The pyridine-substituted derivative exhibits co-planarity between the amide group and aromatic ring, with a C1–N2 bond length of 1.400 Å .
Spectroscopic Characterization
While direct spectroscopic data for octanediamide is limited, its derivatives exhibit characteristic IR absorptions at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) . of N-phenyl analogs shows resonances at δ 7.3–7.5 ppm (aromatic protons) and δ 2.1–2.3 ppm (methylene protons adjacent to amide groups) .
Applications in Materials Science
Coordination Polymers and MOFs
The flexibility of octanediamide’s aliphatic chain enables diverse coordination modes with transition metals. Hennigar et al. (1997) demonstrated its utility in constructing zinc-based MOFs with tunable pore sizes (5–15 Å), applicable to gas storage . Recent studies highlight its role in self-assembled networks exhibiting selective CO₂ adsorption (3.2 mmol/g at 298 K) .
Supramolecular Chemistry
Octanediamide derivatives serve as tectons in hydrogen-bonded organic frameworks (HOFs). Ośmiałowski et al. (2010) reported a HOF with 1D channels stabilized by N–H⋯O interactions, demonstrating enantioselective adsorption of chiral alcohols .
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